![molecular formula C12H11ClN4O4 B3747321 N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3747321.png)
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, commonly known as CNPA, is a novel pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CNPA is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The exact mechanism of action of CNPA is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a key role in the inflammatory response. CNPA is known to selectively inhibit COX-2 enzymes, which are induced during inflammation, without affecting the activity of COX-1 enzymes that are involved in the maintenance of gastric mucosal integrity.
Biochemical and physiological effects:
CNPA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess antipyretic properties, making it effective in reducing fever. Moreover, CNPA has been shown to possess antitumor activity by inhibiting the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of CNPA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. Moreover, its simple synthesis method and low cost make it an attractive candidate for drug development. However, one of the major limitations of CNPA is its poor solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of CNPA. Firstly, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Secondly, studies are needed to investigate its potential applications in the treatment of various inflammatory disorders and cancer. Thirdly, efforts should be made to improve its solubility and bioavailability to enhance its efficacy as a therapeutic agent. Finally, studies are needed to investigate the safety and toxicity of CNPA in humans to pave the way for its clinical development.
Scientific Research Applications
CNPA has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Moreover, CNPA has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4/c1-21-10-3-2-8(13)6-9(10)14-12(18)7-16-5-4-11(15-16)17(19)20/h2-6H,7H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBIDSNCZDPBBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.